![molecular formula C13H16N4O3 B2550666 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile CAS No. 756869-15-5](/img/structure/B2550666.png)
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile" is a chemical that appears to be related to various research areas, including organic synthesis and crystallography. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical reactions, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and catalysis. For instance, the synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile is achieved through a Strecker reaction catalyzed by silica sulfuric acid, involving morpholine and cyanide sources . Similarly, 2-acylamino-5-amino-4-aryl-3-cyanothiophenes are synthesized through reactions involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide in the presence of morpholine . These methods suggest that the synthesis of "this compound" could also involve multi-component reactions with morpholine as a key reagent.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR). For example, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is determined using single-crystal X-ray diffraction, revealing its triclinic space group and unit cell parameters . This suggests that a similar approach could be used to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of similar compounds involves interactions with other molecules. For instance, 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal forms a stable complex with carbon tetrachloride, indicating potential reactivity with halogenated solvents . This could imply that "this compound" may also form complexes with other molecules, affecting its reactivity and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of nitro, cyano, and morpholine groups can affect properties such as solubility, boiling point, and reactivity. For example, the intramolecular charge transfer in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) is influenced by the planarity of the molecule and the energy gap between excited states . Similarly, the preparation of 2-Fluoro-5-nitrobenzonitrile and its reactivity with amines suggest that the electron-withdrawing effects of the nitro and cyano groups play a significant role in its chemical behavior . These insights can be applied to predict the properties of "this compound".
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Gefitinib
A study describes the synthesis of Gefitinib, a cancer treatment drug, where intermediates similar to 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile are used in the reaction pathway. The process involves transfer hydrogenation catalyzed by Pd/C, followed by reactions with DMF and phosphoric chloride, and finally, a Dimroth rearrangement (Jin et al., 2005).
Catalytic Transition States
Another study investigates the aminolysis of nitrobenzoate derivatives, highlighting the role of cyclic secondary amines in catalysis. This research provides insights into reaction mechanisms involving compounds like this compound (Um et al., 2015).
Anodic Oxidation of Sulfenamides
An investigation on the anodic oxidation of 2-nitrobenzenesulfenamides derived from secondary cyclic amines, including morpholine, highlights electrochemical processes relevant to the development of new synthetic methodologies (Sayo et al., 1983).
Biological Applications
Anticancer Compounds
Research on the synthesis and biological activity of compounds containing the morpholino group, similar to this compound, has led to the identification of molecules with significant inhibition against cancer cell proliferation (Lu et al., 2017).
Antimicrobial Activity
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, have been synthesized and evaluated for their antimicrobial activity. This work illustrates the potential of morpholino derivatives in the development of new antibiotics (Janakiramudu et al., 2017).
Photophysical Studies
Charge Transfer and Fluorescence
A study on intramolecular charge transfer with a planarized aminobenzonitrile derivative highlights the photophysical properties of such compounds, which could be relevant for developing optical materials or sensors (Zachariasse et al., 2004).
作用機序
Target of Action
It is known that this compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Mode of Action
As a quinazolinamine derivative, it may interact with its targets through the quianazoline moiety and the amine groups .
生化学分析
Biochemical Properties
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit specific enzymes involved in cellular signaling pathways, thereby modulating their activity. For instance, it has been observed to interact with kinases, which are crucial for phosphorylation processes in cells . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . Additionally, the compound can disrupt cellular homeostasis by interfering with the normal functioning of cellular organelles, such as mitochondria, leading to changes in energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins and enzymes, altering their conformation and activity . This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular signaling pathways and metabolic processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can cause adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells. The compound is metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites that are excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effects on cellular function. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes. The compound’s localization can also influence its interactions with other biomolecules and its overall effects on cellular function.
特性
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(18)19)1-2-13(11)15-3-4-16-5-7-20-8-6-16/h1-2,9,15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUJKWJAKUOSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
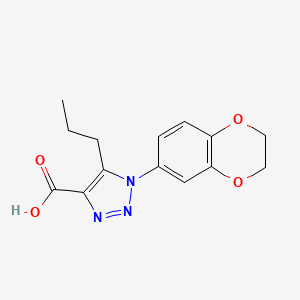
![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)
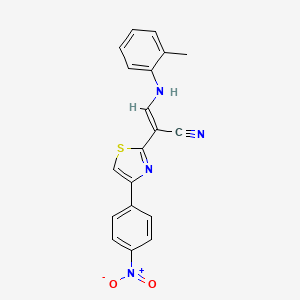
![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)
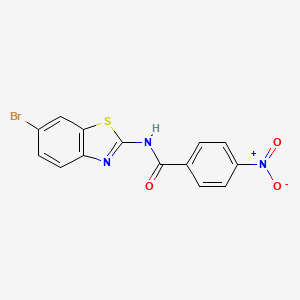
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)
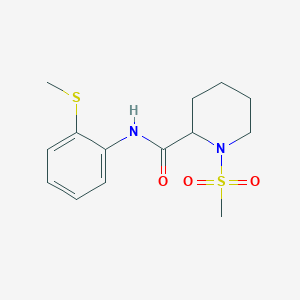
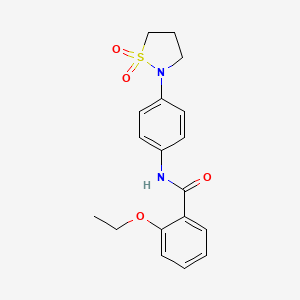
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2550602.png)
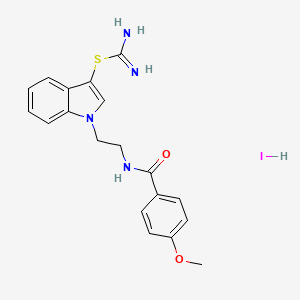
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)